molecular formula C10H11BrClNO B14061053 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14061053
M. Wt: 276.56 g/mol
InChI Key: NGJHBQDNORBRGA-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The bromopropanone moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and bromopropanone moieties can participate in covalent bonding with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-4-(chloromethyl)phenyl)-3-iodopropan-2-one

Uniqueness

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-9(14)4-8-2-1-7(6-12)3-10(8)13/h1-3H,4-6,13H2

InChI Key

NGJHBQDNORBRGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)N)CC(=O)CBr

Origin of Product

United States

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